
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an isothiazole ring, a carboxamide group, a cyclohexylmethoxy moiety, and a pyridinylamino group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- typically involves multiple steps, starting with the preparation of the isothiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the isothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions, including the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
科学的研究の応用
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Isothiazolecarboxamide, 3-(methoxy)-5-(2-pyridinylamino)-: Lacks the cyclohexyl group, which may affect its chemical reactivity and biological activity.
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(amino)-: Lacks the pyridinyl group, which may influence its binding affinity to molecular targets.
Uniqueness
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in multiple scientific disciplines.
特性
CAS番号 |
651305-35-0 |
|---|---|
分子式 |
C16H20N4O2S |
分子量 |
332.4 g/mol |
IUPAC名 |
3-(cyclohexylmethoxy)-5-(pyridin-2-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H20N4O2S/c17-14(21)13-15(22-10-11-6-2-1-3-7-11)20-23-16(13)19-12-8-4-5-9-18-12/h4-5,8-9,11H,1-3,6-7,10H2,(H2,17,21)(H,18,19) |
InChIキー |
JZOYEZMZLSAPNL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)COC2=NSC(=C2C(=O)N)NC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


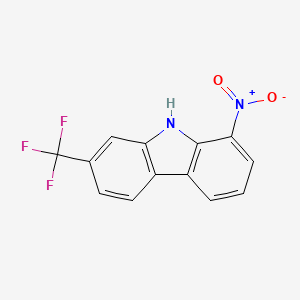
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
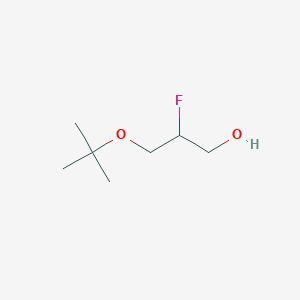

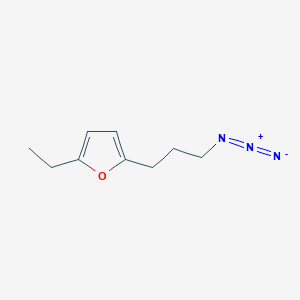
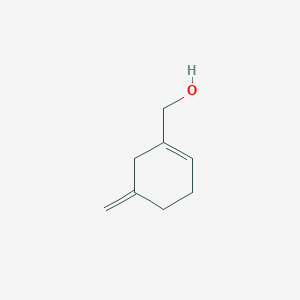
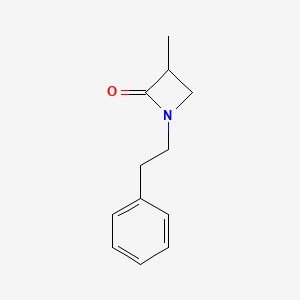

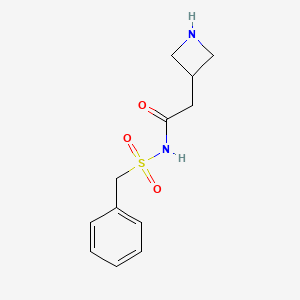
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
